molecular formula C20H15NO B12576572 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590392-13-5

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde

Cat. No.: B12576572
CAS No.: 590392-13-5
M. Wt: 285.3 g/mol
InChI Key: CFJZRLHSHQGTLV-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological activities. This particular compound features a benzo[g]indole core with a 2-methylphenyl substituent and an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the aldehyde group at the desired position. The use of catalysts such as transition metals or Lewis acids can enhance the reaction efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are crucial to achieving high purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole core but lacks the 2-methylphenyl substituent.

    2-phenyl-1H-benzo[g]indole-3-carbaldehyde: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

    2-(2-methylphenyl)-1H-indole-3-carbaldehyde: Similar structure but without the benzo[g] fusion.

Uniqueness

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group and the benzo[g] fusion provides distinct steric and electronic properties that differentiate it from other indole derivatives .

Properties

CAS No.

590392-13-5

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C20H15NO/c1-13-6-2-4-8-15(13)19-18(12-22)17-11-10-14-7-3-5-9-16(14)20(17)21-19/h2-12,21H,1H3

InChI Key

CFJZRLHSHQGTLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O

Origin of Product

United States

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